The synthesis of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine typically involves several steps:
The molecular structure of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine can be described by several key identifiers:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 299.17 g/mol |
IUPAC Name | 3,3-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]azetidine |
InChI Key | NIWKCQJZAUJKIU-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CC(C3)(F)F |
The structure features a difluoroazetidine ring fused with a cyclohexene unit and a boron-containing substituent that enhances its reactivity .
3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine can participate in various chemical reactions:
These reactions are critical for synthesizing more complex molecules in organic chemistry.
The mechanism of action for 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine involves several interactions:
The physical properties of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)azetidine include:
Property | Value |
---|---|
Appearance | Typically a colorless or pale yellow liquid |
Solubility | Soluble in organic solvents such as dichloromethane and ethanol |
Melting Point | Not well-defined due to the complexity of the structure |
Chemical properties include its reactivity profile due to the presence of fluorine and boron functionalities which allow it to engage in diverse chemical transformations .
The compound has several applications in scientific research:
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9